N-Biotinyl-6-aminohexanoic acid (CAS 72040-64-3), commonly referred to as Biotin-X-OH or Biotin-LC-OH, is a highly stable, extended-aliphatic-chain biotinylation precursor . It features a 6-carbon aminocaproic acid spacer that extends the biotin moiety by approximately 9 Angstroms. As a free carboxylic acid, it serves as a versatile, moisture-stable building block for solid-phase peptide synthesis (SPPS) and custom bioconjugation workflows, allowing procurement teams to bypass the short shelf-life and hydrolytic instability of pre-activated N-hydroxysuccinimide (NHS) esters .
Substituting N-Biotinyl-6-aminohexanoic acid with standard D-biotin results in severe steric hindrance, as the biotin-binding pocket of avidin and streptavidin is buried 9 Angstroms below the protein surface [1]. Conjugates lacking the 6-carbon spacer often fail to achieve the theoretical 4:1 biotin-to-avidin binding stoichiometry and exhibit drastically reduced capture efficiency for large macromolecular targets. Conversely, substituting the free acid with a Biotin-LC-NHS ester introduces supply chain vulnerabilities; NHS esters are highly susceptible to moisture-driven hydrolysis, leading to batch-to-batch irreproducibility and degraded coupling yields during long-term storage or manufacturing .
The biotin-binding pockets of avidin and streptavidin are buried approximately 9 Angstroms below the protein surface [1]. When standard D-biotin is conjugated directly to large proteins, steric hindrance severely limits binding affinity and prevents the formation of the optimal 4:1 biotin-avidin complex. N-Biotinyl-6-aminohexanoic acid introduces a 6-carbon spacer that extends the biotin moiety by ~9 Angstroms, physically bridging the gap to the binding pocket. This structural extension restores high-affinity binding (Ka ~ 10^15 M^-1) and prevents the anti-cooperative binding observed with spacer-free biotin derivatives [1].
| Evidence Dimension | Binding pocket penetration and complex stoichiometry |
| Target Compound Data | 6-carbon spacer extends biotin ~9 Angstroms, enabling optimal 4:1 avidin complexation |
| Comparator Or Baseline | Standard D-biotin conjugates (0 Angstrom spacer, restricted to <4:1 stoichiometry due to steric clash) |
| Quantified Difference | Provides the critical ~9 Angstrom extension required to bypass binding pocket depth |
| Conditions | Macromolecular avidin/streptavidin affinity capture |
Procuring the LC (long-chain) variant is mandatory for labeling large proteins or nucleic acids where spacer-free biotin fails to bind avidin efficiently.
Pre-activated biotinylation reagents, such as Biotin-X-NHS, are highly susceptible to moisture-driven hydrolysis, requiring strict cold-chain transport (<-15 C) and desiccated storage to prevent rapid degradation . In contrast, N-Biotinyl-6-aminohexanoic acid (the free carboxylic acid) is chemically stable at room temperature for up to 3 years . By procuring the free acid, manufacturers bypass the hydrolytic instability of NHS esters, enabling bulk storage without cold-chain logistics and allowing for precisely controlled, on-demand activation using standard coupling reagents.
| Evidence Dimension | Storage stability and hydrolytic resistance |
| Target Compound Data | Stable at room temperature for 3+ years |
| Comparator Or Baseline | Biotin-X-NHS ester (requires <-15 C storage, rapidly hydrolyzes in moisture) |
| Quantified Difference | Eliminates cold-chain requirements and prevents moisture-induced degradation |
| Conditions | Bulk procurement and long-term laboratory storage |
Using the free acid precursor eliminates batch failures caused by degraded NHS esters, ensuring reproducible coupling yields in long-term manufacturing.
In automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS), incorporating biotin at the N-terminus requires a reagent compatible with standard on-resin activation protocols. N-Biotinyl-6-aminohexanoic acid acts as an ideal building block, as its free carboxyl group can be activated in situ using highly efficient uronium salts (e.g., HBTU, HATU) to achieve >95% coupling yields directly on the resin . Conversely, attempting to use pre-activated NHS esters in SPPS often results in sluggish kinetics and lower incorporation rates due to their incompatibility with standard SPPS solvent and base environments.
| Evidence Dimension | On-resin coupling compatibility |
| Target Compound Data | Compatible with in situ activation (HBTU/HATU) for >95% yield |
| Comparator Or Baseline | Biotin-NHS esters (suboptimal kinetics in standard SPPS workflows) |
| Quantified Difference | Enables direct integration into automated SPPS cycles with standard coupling reagents |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
For peptide manufacturers, the free acid is the standard, high-yield precursor for N-terminal biotinylation, avoiding the inefficiencies of NHS esters.
The choice of spacer arm significantly impacts the physicochemical properties of the final biotinylated probe. The 6-carbon aminocaproic acid spacer in N-Biotinyl-6-aminohexanoic acid is uncharged and aliphatic, maintaining a degree of lipophilicity that permits cell membrane penetration when conjugated to neutral molecules . In contrast, substituting this aliphatic spacer with highly polar PEGylated alternatives (e.g., Biotin-PEG4-acid) dramatically increases hydrophilicity, which restricts the probe to the extracellular space or requires membrane permeabilization protocols.
| Evidence Dimension | Spacer lipophilicity and membrane permeability |
| Target Compound Data | Uncharged, aliphatic 6-carbon spacer allows passive diffusion |
| Comparator Or Baseline | Biotin-PEG-acid variants (highly polar, restrict membrane crossing) |
| Quantified Difference | Maintains sufficient hydrophobicity for live-cell intracellular targeting without permeabilization |
| Conditions | In vivo or live-cell intracellular probe design |
Buyers developing cell-permeable chemical probes must select the aliphatic LC spacer over PEGylated variants to ensure intracellular target engagement.
The free acid form is the mandatory choice for N-terminal biotinylation in automated SPPS, allowing for high-yield, on-resin activation with HBTU/HATU without the hydrolytic risks of NHS esters .
Procuring the stable free acid allows manufacturers to synthesize custom reactive derivatives (e.g., PFP esters, hydrazides) on demand, bypassing the strict cold-chain logistics required for pre-activated reagents .
The uncharged, aliphatic 6-carbon spacer is selected over PEGylated variants when designing intracellular chemical probes that must passively diffuse across cell membranes .
Essential for conjugating large proteins or nucleic acids where the ~9 Angstrom spacer is required to reach the deeply buried binding pockets of avidin or streptavidin, ensuring optimal 4:1 capture stoichiometry.